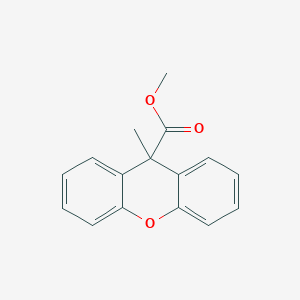

Methyl 9-methylxanthene-9-carboxylate

Description

Structural Landscape of Xanthene-Derived Scaffolds in Organic Chemistry

Xanthene and its derivatives are a significant class of oxygen-containing heterocyclic compounds. nih.gov The core structure consists of a central pyran ring fused with two benzene (B151609) rings. This tricyclic system is not planar, a feature that imparts distinct stereochemical properties to its derivatives. medchemexpress.com The versatility of the xanthene scaffold allows for a wide range of chemical modifications, leading to a diverse array of compounds with varied properties and applications. These derivatives are found in fluorescent dyes like fluorescein (B123965) and rhodamine, as well as in compounds with interesting photophysical properties. nih.gov The structural diversity of xanthene-derived scaffolds has made them a privileged structure in medicinal chemistry and materials science.

Scope of Academic Inquiry into Methyl 9-methylxanthene-9-carboxylate

Academic inquiry into the specific compound, this compound, appears to be focused and primarily centered on its structural characterization. A significant contribution to the understanding of this molecule comes from a detailed crystallographic study which elucidated its three-dimensional structure. nih.goviucr.org This research highlighted its formation as an unintentional byproduct in a reaction involving a commercially available drug, underscoring the importance of understanding side reactions in chemical processes. nih.goviucr.orgresearchgate.net While extensive research on the synthesis, reactivity, and applications of this specific ester is not widely documented, its known structural details provide a valuable reference point for the broader study of C9-substituted xanthene carboxylates. Further research could explore its potential applications based on the known biological activities of other xanthene derivatives.

Structure

3D Structure

Properties

CAS No. |

320348-07-0 |

|---|---|

Molecular Formula |

C16H14O3 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

methyl 9-methylxanthene-9-carboxylate |

InChI |

InChI=1S/C16H14O3/c1-16(15(17)18-2)11-7-3-5-9-13(11)19-14-10-6-4-8-12(14)16/h3-10H,1-2H3 |

InChI Key |

KUSKUWBLKVTFDU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=CC=CC=C2OC3=CC=CC=C31)C(=O)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 9 Methylxanthene 9 Carboxylate and Analogues

Strategic Esterification Approaches for Xanthene-9-carboxylic Acid Derivatives

Esterification of the carboxylic acid at the C9 position of the xanthene nucleus is a fundamental transformation in the synthesis of methyl 9-methylxanthene-9-carboxylate and its derivatives. Methodologies range from direct esterification using alcohols to transesterification processes.

Methanol-Mediated Esterification of 9H-Xanthene-9-carboxylic Acid

The direct esterification of 9H-xanthene-9-carboxylic acid with methanol (B129727) presents a straightforward route to the corresponding methyl ester. This reaction is typically catalyzed by an acid to protonate the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

In a notable instance, methyl 9H-xanthene-9-carboxylate was synthesized unintentionally during an attempted recrystallization of propantheline (B1209224) bromide from methanol. This serendipitous discovery highlights the facile nature of this transformation under mild conditions. nih.gov The process involves the solvolysis of the ester group in propantheline bromide, followed by esterification with methanol.

| Reactant | Reagent/Solvent | Conditions | Product | Reference |

| Propantheline bromide | Methanol | Room temperature, 6 days | Methyl 9H-xanthene-9-carboxylate | nih.gov |

Transesterification Processes Involving Xanthene-Based Precursors

Transesterification, or alcoholysis, is a versatile method for converting one ester to another and is widely applied in various fields, including biodiesel production. nih.gov This process involves the reaction of an ester with an alcohol in the presence of a catalyst, which can be acidic, basic, or enzymatic. nih.gov

In the context of xanthene chemistry, transesterification can be a valuable tool. For example, the synthesis of methyl 9H-xanthene-9-carboxylate has been observed through the transesterification of propantheline bromide with methanol. nih.gov This reaction underscores the potential of using existing xanthene-based esters as precursors for the synthesis of new analogues by simply varying the alcohol used in the process.

Regioselective Alkylation at the Xanthene C9 Position

The introduction of an alkyl group, specifically a methyl group, at the C9 position of the xanthene scaffold is a critical step in the synthesis of this compound. This transformation requires precise control of regioselectivity to ensure functionalization occurs at the desired position.

Alkali Metal Amide-Mediated Methylation with Alkyl Iodides

A common and effective strategy for the C9-alkylation of xanthene derivatives involves the use of a strong base, such as an alkali metal amide, to deprotonate the C9 position, generating a carbanion. This nucleophilic carbanion then reacts with an alkylating agent, like methyl iodide, to form the desired C-C bond. This method provides a high degree of regioselectivity due to the acidic nature of the C9 proton.

While a specific example for this compound is not detailed in the provided search results, this methodology is a standard practice in organic synthesis for the alkylation of acidic C-H bonds.

Direct C-H Functionalization Strategies at C9

Direct C-H functionalization has emerged as a powerful and atom-economical tool in modern organic synthesis, allowing for the conversion of C-H bonds into new C-C or C-heteroatom bonds without the need for pre-functionalized starting materials. numberanalytics.comrsc.orgmdpi.com This approach offers a more efficient and sustainable alternative to traditional cross-coupling reactions. rsc.org

For xanthene and its derivatives, the benzylic C(sp³)–H bond at the C9 position is an attractive target for direct functionalization. nih.gov Various methods, including those employing transition metal catalysis, photochemistry, and electrochemistry, have been developed for the direct functionalization of this position. nih.gov Electrochemical methods, in particular, offer a tunable and catalyst-free approach for the benzylic C-H functionalization of (thio)xanthenes. nih.gov These strategies could be adapted for the direct methylation of a suitable xanthene precursor to access the 9-methylxanthene core.

Convergent and Divergent Synthetic Routes for Xanthene Architectures

The construction of complex molecular architectures like those based on the xanthene scaffold can be approached through either convergent or divergent synthetic strategies. researchgate.netresearchgate.net These approaches offer flexibility in the synthesis of a library of related compounds from common intermediates.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then coupled together in the later stages of the synthesis. researchgate.netpsu.edu This strategy is often more efficient for the synthesis of complex molecules as it allows for the parallel construction of different parts of the molecule.

Conversely, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a diverse range of structurally related products. researchgate.netcrimsonpublishers.com This approach is particularly useful for exploring the structure-activity relationships of a class of compounds by systematically modifying a core scaffold.

Utilizing Xanthones as Core Building Blocks for C9-Substituent Introduction

Xanthones, with their rigid tricyclic core, serve as valuable precursors for the synthesis of various xanthene derivatives, including those substituted at the C9 position. A common strategy involves the reduction of the xanthone (B1684191) carbonyl group, followed by functionalization.

One documented approach to obtaining a C9-carboxylated xanthene skeleton from a xanthone precursor involves a multi-step sequence. This process begins with the reduction of the xanthone, for which methods like the Huang-Minlon reduction can be employed to yield the corresponding xanthene. Following the reduction, the C9 position, now a methylene (B1212753) group, can be deprotonated using a strong base to form a carbanion. This nucleophilic intermediate is then reacted with carbon dioxide to introduce a carboxylic acid group at the C9 position, yielding xanthene-9-carboxylic acid. Subsequent esterification would then produce the methyl ester.

While the introduction of a carboxylate group at C9 is established, the direct synthesis of this compound requires the introduction of both a methyl and a carboxylate group at the same C9 carbon. A plausible synthetic route would involve the initial preparation of Methyl 9H-xanthene-9-carboxylate. This intermediate could then be subjected to deprotonation at the C9 position using a strong base, such as lithium diisopropylamide (LDA), to generate a carbanion. This carbanion could then be quenched with a methylating agent, like methyl iodide, to install the methyl group at the C9 position, affording the target molecule, this compound.

Below is a table summarizing the key transformations in this proposed synthetic pathway starting from xanthone:

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Reduction of Xanthone | Hydrazine hydrate, potassium hydroxide (B78521) (Huang-Minlon conditions) | Xanthene |

| 2 | Carboxylation | Strong base (e.g., n-Butyllithium), followed by CO2 | Xanthene-9-carboxylic acid |

| 3 | Esterification | Methanol, acid catalyst | Methyl 9H-xanthene-9-carboxylate |

| 4 | C9-Methylation | Strong base (e.g., LDA), followed by Methyl iodide | This compound |

It is important to note that the specific conditions for the C9-methylation of Methyl 9H-xanthene-9-carboxylate would require experimental optimization to achieve a good yield and avoid potential side reactions.

Exploitation of Simple Starting Materials for Xanthene Ring Formation

The construction of the xanthene ring system is not limited to the modification of xanthones. Several synthetic strategies have been developed that utilize simpler, more readily available starting materials to build the tricyclic core. These methods offer greater flexibility in introducing a variety of substituents on the aromatic rings of the xanthene skeleton.

One notable approach involves the acid-catalyzed condensation of substituted phenols with aldehydes. This method provides a direct route to 9-substituted xanthene derivatives. The reaction proceeds through the formation of an intermediate from the aldehyde and two equivalents of the phenol (B47542), which then undergoes an intramolecular cyclization to form the xanthene ring. The nature of the aldehyde and the phenol determines the substitution pattern of the final product. For instance, the reaction of a phenol with formaldehyde (B43269) would lead to an unsubstituted C9 position, while other aldehydes would introduce a substituent at this position.

Another powerful strategy for the formation of the xanthene ring from simple precursors is the intramolecular Friedel-Crafts reaction. In a reported example, alkene precursors were synthesized and then subjected to cyclization in the presence of a Brønsted acid catalyst like trifluoroacetic acid (TFA). researchgate.net This acid-catalyzed intramolecular hydroarylation of the alkene leads to the formation of the xanthene ring system. researchgate.net This method has been successfully employed to synthesize 9-methyl-9-arylxanthenes in good yields. researchgate.net

The following table provides an overview of these methods for xanthene ring formation:

| Method | Starting Materials | Catalyst/Reagent | Key Features |

| Acid-Catalyzed Condensation | Substituted Phenols, Aldehydes | Acid Catalyst (e.g., HCl, H2SO4) | Direct route to C9-substituted xanthenes. |

| Intramolecular Friedel-Crafts Reaction | Alkene precursors with appropriately positioned aryl ether moieties | Brønsted Acid (e.g., Trifluoroacetic Acid) | Forms the xanthene ring via intramolecular hydroarylation. researchgate.net |

These methods provide versatile alternatives to the xanthone-based routes and are particularly useful for the synthesis of xanthene analogues with diverse substitution patterns.

Modern Innovations in Xanthene Synthesis

Recent advances in synthetic organic chemistry have led to the development of more sustainable and efficient methods for the synthesis of xanthenes and their derivatives. These modern innovations often focus on the use of electrochemical methods and metal-free reaction conditions, which can offer advantages in terms of reduced waste, milder reaction conditions, and unique reactivity.

Electrochemical Procedures:

Electrosynthesis has emerged as a powerful tool for the functionalization of C-H bonds. In the context of xanthene synthesis, electrochemical methods have been developed for the site-selective alkylation of the C9 position of xanthenes. These reactions typically proceed in the absence of transition metal catalysts and external chemical oxidants, making them environmentally benign. The reaction is driven by an electric current, which facilitates the generation of reactive intermediates that can then engage in C-C bond formation. This approach allows for the introduction of various alkyl groups at the C9 position of the xanthene core.

Metal-Free Procedures:

The development of metal-free synthetic methods is a major focus of green chemistry. Several metal-free procedures for the synthesis of xanthene derivatives have been reported. These often involve multicomponent reactions catalyzed by organocatalysts or even natural, biodegradable catalysts.

For example, a three-component, one-pot condensation of aldehydes, 2-naphthol, and dimedone has been achieved using 2-aminophenol (B121084) as a metal-free organocatalyst. researchgate.net This reaction provides access to a wide range of tetrahydrobenzo[a]xanthen-11-one derivatives in good to excellent yields under solvent-free conditions. researchgate.net Another innovative approach utilizes carboxyl functionalized graphene quantum dots as a green and efficient acidic nanocatalyst for the synthesis of 14H-dibenzo[a,j]xanthene derivatives under microwave irradiation.

These modern synthetic methodologies offer significant advantages over traditional methods and are continually being refined to provide even more efficient and sustainable routes to this compound and its analogues.

The table below highlights some of these modern synthetic innovations:

| Methodology | Key Features | Example Application |

| Electrochemical Synthesis | - Metal-free- No external oxidants- Site-selective C-H functionalization | C9-alkylation of xanthenes |

| Metal-Free Synthesis | - Use of organocatalysts or green catalysts- Often multicomponent reactions- Environmentally benign | Synthesis of tetrahydrobenzo[a]xanthen-11-ones and 14H-dibenzo[a,j]xanthenes |

Mechanistic Investigations and Reactivity Profiling of Methyl 9 Methylxanthene 9 Carboxylate

Chemical Transformations Originating from the Ester Moiety

The ester functional group at the C9 position of Methyl 9-methylxanthene-9-carboxylate serves as a versatile handle for a variety of chemical transformations. These reactions primarily involve the modification of the carboxylate group to introduce new functionalities and unlock pathways to novel molecular architectures.

Reductive Functionalization to Hydroxymethyl Derivatives

A fundamental transformation of the ester moiety is its reduction to a primary alcohol. In the case of this compound, this is typically achieved through the use of powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent of choice for this purpose, effectively converting the ester to the corresponding hydroxymethyl derivative, (9-methylxanthen-9-yl)methanol.

The reaction proceeds via the nucleophilic addition of a hydride ion from the LiAlH₄ to the electrophilic carbonyl carbon of the ester. This initial attack leads to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate, with the expulsion of a methoxide (B1231860) leaving group, transiently forms an aldehyde. Being more reactive than the starting ester, the aldehyde rapidly undergoes a second hydride addition, yielding an alkoxide intermediate. Finally, an aqueous workup protonates the alkoxide to afford the primary alcohol, (9-methylxanthen-9-yl)methanol.

Table 1: Reductive Functionalization of this compound

| Starting Material | Reagent | Product |

|---|

Subsequent Reactions of C9-Hydroxymethyl-C9-methylxanthenes (e.g., Tosylation)

The newly formed hydroxyl group in (9-methylxanthen-9-yl)methanol opens up avenues for further functionalization. A crucial subsequent reaction is its conversion into a good leaving group, which is a prerequisite for exploring rearrangement and substitution reactions. Tosylation, the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine, is a standard method to achieve this transformation.

The mechanism of tosylation involves the nucleophilic attack of the hydroxyl oxygen onto the electrophilic sulfur atom of TsCl. Pyridine acts as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also serves to neutralize the hydrochloric acid byproduct. This reaction results in the formation of 9-(tosyloxymethyl)-9-methylxanthene, a key intermediate for subsequent mechanistic studies. The tosylate group is an excellent leaving group, facilitating the formation of a carbocation at the adjacent carbon atom under appropriate conditions.

Rearrangement and Ring Expansion Chemistry of Derived Species

The strategic placement of a methyl group and a functionalized methyl group at the C9 position of the xanthene core creates a system ripe for skeletal reorganizations. The generation of a carbocation adjacent to the quaternary C9 carbon can trigger fascinating rearrangement cascades.

Wagner-Meerwein Rearrangements in C9-Substituted Xanthene Systems

The Wagner-Meerwein rearrangement is a classic carbocation-mediated 1,2-alkyl or aryl shift. In the context of 9-(tosyloxymethyl)-9-methylxanthene, the departure of the tosylate leaving group, often induced by heat or solvolysis, would generate a primary carbocation. However, this primary carbocation is highly unstable and is expected to rapidly rearrange to a more stable tertiary carbocation. This rearrangement occurs via a 1,2-shift of one of the adjacent groups.

In this specific system, there are two potential migrating groups: the methyl group and one of the aryl groups of the xanthene backbone. The migration of the methyl group would lead to a secondary benzylic carbocation. However, a more intriguing possibility is the migration of one of the aryl rings. This would result in a ring-expanded product, a dibenzo[b,f]oxepine derivative. The driving force for this rearrangement is the formation of a more stable carbocation and potentially the relief of steric strain at the C9 position. Studies on analogous 9-(α-hydroxyalkyl)xanthenes have demonstrated the feasibility of such acid-catalyzed Wagner-Meerwein rearrangements to yield 10-substituted dibenz[b,f]oxepins.

Table 2: Potential Products of Wagner-Meerwein Rearrangement

| Precursor | Condition | Potential Rearrangement Product |

|---|

Exploration of Alternative Ring-Opening or Cyclization Pathways

Beyond the classical Wagner-Meerwein rearrangement, the reactive intermediates generated from this compound derivatives can potentially explore other reaction pathways. For instance, under different reaction conditions, alternative ring-opening or cyclization events might occur.

The presence of the ether linkage within the xanthene core introduces the possibility of ring-opening reactions under harsh acidic conditions, although this is generally a less favored pathway due to the stability of the aromatic system.

More plausible are alternative intramolecular cyclization reactions if the substituents at the C9 position are appropriately designed. For example, if the hydroxymethyl group were further elaborated to contain a nucleophilic moiety, intramolecular attack on an electrophilic site within the xanthene framework could lead to the formation of novel polycyclic systems. The specific pathway followed would be highly dependent on the nature of the substituents, the reaction conditions, and the relative stabilities of the various possible intermediates and products.

Intramolecular and Intermolecular Reactivity Patterns

The reactivity of this compound is not limited to transformations involving the generation of a C9-centered carbocation. The molecule as a whole can participate in a range of intramolecular and intermolecular reactions.

Intramolecular Reactivity:

While the rigid xanthene backbone limits conformational flexibility, intramolecular reactions could be envisaged with appropriate functionalization of the aromatic rings. For instance, the introduction of a nucleophilic group on one of the benzene (B151609) rings could potentially lead to an intramolecular cyclization with the ester group at C9, although this would require forcing conditions.

Intermolecular Reactivity:

As an ester, this compound can undergo intermolecular reactions typical of this functional group. Transesterification can occur in the presence of an alcohol and a suitable catalyst. Amidation can be achieved by reaction with amines, often requiring elevated temperatures or activation of the carboxylate group.

The aromatic rings of the xanthene nucleus are susceptible to electrophilic aromatic substitution. The substitution pattern would be directed by the existing oxygen bridge and the substituents on the rings. The steric hindrance imposed by the bulky group at the C9 position would likely influence the regioselectivity of such substitutions. Furthermore, the benzylic C9 position itself can exhibit reactivity, for instance, through radical abstraction of the C9-hydrogen, although the presence of the two substituents makes this less likely than in unsubstituted xanthene.

Influence of the Xanthene C9-Methyl Group on Reaction Selectivity

The presence of a methyl group at the C9 position, in addition to the methyl carboxylate group, significantly influences the reactivity and selectivity of reactions at this center compared to a 9-monosubstituted or unsubstituted xanthene. This influence can be understood through steric and electronic effects.

Steric Hindrance: The C9 position in this compound is sterically congested due to the presence of two substituents. This steric bulk can hinder the approach of reagents, potentially slowing down or preventing reactions that would readily occur at a less substituted C9 position. For example, nucleophilic substitution reactions at C9, if they were to proceed via an SN2-like mechanism, would be highly disfavored.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of two substituents on the C9 carbon can favor reactions that involve a change in hybridization from sp3 to sp2 or sp. This phenomenon, known as the gem-dimethyl effect or Thorpe-Incoold effect, arises because the bond angle compression in the sp3 hybridized ground state is relieved in the transition state and product of reactions that lead to a flatter geometry. researchgate.netacs.org For instance, in reactions proceeding through a carbocation intermediate at C9 (sp2 hybridized), the gem-disubstitution can accelerate the reaction rate. researchgate.net

Influence on Reaction Pathways: The C9-methyl group precludes reactions that involve the abstraction of a proton from the C9 position, a common pathway for 9-monosubstituted xanthenes. chemistrysteps.com This effectively blocks oxidation reactions that proceed via a C-H bond cleavage at this position. orgchemboulder.com Consequently, reactions are directed towards other parts of the molecule or require more forcing conditions to occur at the C9 position.

The following table summarizes the expected influence of the C9-methyl group on different reaction types at the C9 position, based on general principles of organic chemistry.

| Reaction Type | Expected Influence of C9-Methyl Group | Rationale |

| SN1 Reactions | Rate enhancement | Stabilization of the tertiary benzylic carbocation intermediate and relief of steric strain (gem-dimethyl effect). stackexchange.com |

| SN2 Reactions | Significant rate decrease | Severe steric hindrance at the quaternary C9 center. |

| Radical Reactions | Formation of a stable tertiary benzylic radical | The methyl group contributes to the stability of the radical intermediate. masterorganicchemistry.com |

| Oxidation (via C-H abstraction) | Blocked | Absence of a hydrogen atom at the C9 position. orgchemboulder.com |

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which refer to the influence of the spatial arrangement of orbitals on the reactivity of a molecule, are expected to play a role in the reactions of this compound. The xanthene core, with its boat-like conformation, and the tetrahedral geometry at the C9 position create a specific three-dimensional electronic environment.

Orbital Alignment: The orientation of the C9 substituents relative to the π-systems of the flanking benzene rings and the lone pairs of the central oxygen atom can influence the stability of reaction intermediates. For reactions proceeding through a carbocation at C9, the empty p-orbital of the carbocation can align with the π-orbitals of the benzene rings, leading to significant resonance stabilization. chemistrysteps.com The presence of the C9-methyl group can influence the preferred conformation of the molecule, thereby affecting the degree of this orbital overlap.

Anomeric Effects: While classical anomeric effects are typically discussed in the context of pyranose rings, related hyperconjugative interactions can be considered in the xanthene system. Interactions between the lone pairs of the ethereal oxygen and the σ* orbitals of the C9-substituent bonds could influence the conformational preferences and the reactivity of the molecule. The specific nature of these interactions would depend on the dihedral angles between the relevant orbitals.

Theoretical Frameworks for Reactivity Prediction

Due to the limited experimental data on this compound, theoretical and computational methods provide a powerful tool for predicting its reactivity and elucidating potential reaction mechanisms.

Density Functional Theory (DFT): DFT calculations can be employed to model the ground state geometry of the molecule, as well as the structures and energies of transition states and intermediates for various potential reactions. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and selectivity of different reaction pathways. For example, DFT has been used to study the reactive nature of 9-anilinoacridine (B1211779) derivatives, a related class of compounds. colorado.edu

Molecular Orbital Theory: Analysis of the frontier molecular orbitals (HOMO and LUMO) can help identify the nucleophilic and electrophilic sites within the molecule. The distribution and energy of these orbitals can predict how the molecule will interact with different reagents.

Quantitative Structure-Activity Relationship (QSAR): While often used in the context of biological activity, QSAR models can also be developed to correlate structural parameters with chemical reactivity. nih.gov By calculating various molecular descriptors for this compound and related compounds with known reactivity, it may be possible to predict its behavior in certain reactions. Computational studies on related 9,9-dimethyl-9,10-dihydroacridine (B1200822) derivatives have been used to understand their structure-property relationships for optoelectronic applications, showcasing the utility of these theoretical approaches. nih.gov

The following table outlines how different theoretical frameworks could be applied to study the reactivity of this compound.

| Theoretical Framework | Application to this compound | Expected Insights |

| Density Functional Theory (DFT) | Calculation of reaction pathways, transition state energies, and intermediate stabilities. | Prediction of the most likely reaction products and elucidation of reaction mechanisms. |

| Molecular Orbital Theory | Analysis of HOMO-LUMO gaps and orbital distributions. | Identification of reactive sites and prediction of susceptibility to nucleophilic or electrophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Investigation of hyperconjugative interactions and charge distribution. | Understanding the stereoelectronic effects that govern conformational preferences and reactivity. |

Advanced Spectroscopic and Structural Elucidation of Xanthene 9 Carboxylates

High-Resolution Structural Determination via X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous insight into the three-dimensional architecture of Methyl 9H-xanthene-9-carboxylate in the solid state. The analysis reveals a distinct molecular conformation and a well-ordered supramolecular assembly governed by a series of weak, non-covalent interactions. The compound crystallizes in the monoclinic system. nih.gov

The xanthene core of the molecule is not planar but adopts a folded or bent conformation. This is quantified by the significant dihedral angle between the two benzene (B151609) rings of the xanthone (B1684191) unit, which has been determined to be 24.81 (9)°. nih.gov This folding is a characteristic feature of the xanthene scaffold.

The ester substituent at the 9-position also exhibits a well-defined geometry. It adopts a trans staggered conformation, which is evident from the C7—C14—O3—C15 torsion angle of 178.4 (1)°. nih.gov This near-180° angle indicates that the atoms are arranged to minimize steric hindrance.

Table 1: Key Conformational Angles for Methyl 9H-xanthene-9-carboxylate

| Parameter | Description | Value (°) | Reference |

|---|---|---|---|

| Dihedral Angle | Angle between the two benzene ring planes of the xanthene unit | 24.81 (9) | nih.gov |

| Torsion Angle | C7—C14—O3—C15 angle of the ester substituent | 178.4 (1) | nih.gov |

In the crystal lattice, molecules of Methyl 9H-xanthene-9-carboxylate are organized into distinct layers through a network of specific intermolecular interactions. nih.gov These non-covalent forces, though individually weak, collectively dictate the crystal packing. The primary interactions identified are C–H···π, π–π, and C–H···O forces.

The packing is facilitated by C–H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich π-systems of the aromatic rings of an adjacent molecule. Additionally, weak π–π stacking interactions are observed between the benzene rings of neighboring xanthene units. A weak C–H···O hydrogen bond also contributes to the stability of the crystal structure, occurring between a methyl hydrogen and a carbonyl oxygen of a nearby molecule with a C···O distance of 3.407 (2) Å. nih.gov This intricate network of interactions results in a head-to-head arrangement of molecules, which pack in defined aromatic and non-aromatic layers. nih.gov

Table 2: Supramolecular Interactions in Crystalline Methyl 9H-xanthene-9-carboxylate

| Interaction Type | Description | Key Distances / Features | Reference |

|---|---|---|---|

| C–H···π | Interaction between C-H bonds and aromatic π-systems | Facilitates packing in distinct layers | nih.gov |

| π–π Stacking | Weak interactions between aromatic rings | Contributes to layered molecular assembly | nih.gov |

| C–H···O | Weak hydrogen bond between a methyl C-H and a carbonyl oxygen | C15—H15C···O2 distance of 3.407 (2) Å | nih.gov |

Comprehensive Spectroscopic Characterization

While X-ray crystallography provides a static picture of the solid state, spectroscopic methods offer complementary information about the molecule's electronic structure, atomic connectivity, and precise mass.

Specific experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for Methyl 9H-xanthene-9-carboxylate, such as absorption maxima (λmax) and molar absorptivity values, were not available in the consulted literature. This technique is typically used to study the electronic transitions within the aromatic π-system of the xanthene core.

Detailed experimental ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Methyl 9H-xanthene-9-carboxylate were not found in the reviewed scientific sources. NMR spectroscopy is the definitive method for confirming the precise structural connectivity in solution by providing information on the chemical environment of each hydrogen and carbon atom.

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular weight of a compound, thereby confirming its elemental composition. For Methyl 9H-xanthene-9-carboxylate (C₁₅H₁₂O₃), the predicted monoisotopic mass is 240.07864 Da. Computational tools also predict the mass-to-charge ratios (m/z) for various adducts that would be observed in an HRMS experiment, which are essential for identifying the compound in complex mixtures.

Table 3: Predicted HRMS Data for Methyl 9H-xanthene-9-carboxylate Adducts

| Adduct | Predicted m/z | Reference |

|---|---|---|

| [M+H]⁺ | 241.08592 | uni.lu |

| [M+Na]⁺ | 263.06786 | uni.lu |

| [M+NH₄]⁺ | 258.11246 | uni.lu |

| [M-H]⁻ | 239.07136 | uni.lu |

Hyphenated Techniques for Advanced Analytical Research (e.g., LC-MS)

The coupling of liquid chromatography (LC) with mass spectrometry (MS) represents a powerful hyphenated technique for the detailed analysis of complex mixtures, offering both separation and sensitive detection. This approach is particularly valuable in the structural elucidation and quantification of compounds like xanthene-9-carboxylates.

Liquid chromatography-mass spectrometry (LC-MS) combines the high-resolution separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. In a typical reversed-phase HPLC setup for the analysis of xanthene derivatives, a C18 column is often employed. The mobile phase commonly consists of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous solution, often containing a small amount of formic acid to facilitate protonation of the analyte molecules.

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a frequently utilized soft ionization technique that allows for the generation of intact molecular ions from the analyte. This is particularly advantageous for determining the molecular weight of the compound with high accuracy. The mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, then separates the ions based on their mass-to-charge ratio (m/z).

For further structural information, tandem mass spectrometry (MS/MS) can be performed. In this technique, a specific precursor ion (e.g., the molecular ion) is selected and subjected to collision-induced dissociation (CID). This process fragments the ion in a predictable manner, and the resulting product ions are detected. The fragmentation pattern provides valuable insights into the compound's structure.

Research Findings for Xanthene-9-carboxylates

While specific experimental LC-MS data for Methyl 9-methylxanthene-9-carboxylate is not extensively published, analysis of the closely related compound, Xanthene-9-carboxylic acid, provides a strong basis for predicting its behavior. For Xanthene-9-carboxylic acid, the protonated molecule [M+H]⁺ is observed with a precursor m/z of 227.0703. Subsequent MS/MS analysis reveals characteristic fragment ions at m/z 209, 181, and 152. These fragments likely correspond to the loss of water (H₂O), carbon monoxide (CO), and a carboxyl group (COOH), respectively, from the parent ion.

Based on this, a plausible LC-MS analysis of this compound can be projected. The addition of a methyl group at the 9-position and the methyl ester would increase the molecular weight. The expected protonated molecule [M+H]⁺ for this compound (C₁₆H₁₄O₃) would be approximately m/z 255.0965.

The fragmentation pattern in an MS/MS experiment would be expected to show characteristic losses. A primary fragmentation pathway would likely involve the loss of the methoxycarbonyl group (-COOCH₃), leading to a significant fragment ion. Other fragments may arise from the cleavage of the xanthene core itself.

The following interactive data table summarizes the expected and observed LC-MS data for xanthene-9-carboxylate derivatives.

| Compound Name | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| Xanthene-9-carboxylic acid | C₁₄H₁₀O₃ | 226.23 | 227.0703 | 209, 181, 152 |

| This compound | C₁₆H₁₄O₃ | 254.28 | ~255.0965 | ~223, ~195, ~181 |

Computational and Theoretical Chemistry Studies of Methyl 9 Methylxanthene 9 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are foundational in computational chemistry, offering a lens into the electronic makeup and inherent stability of a molecule.

Density Functional Theory (DFT) is a robust and widely utilized method for investigating the ground-state properties of molecules. For a compound like Methyl 9-methylxanthene-9-carboxylate, DFT calculations would be employed to determine its optimized molecular geometry, including precise bond lengths and angles. Furthermore, DFT is used to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap typically indicates higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated using DFT. These maps visualize the electron density distribution, highlighting electron-rich areas that are susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with other chemical species.

Table 1: Representative DFT-Calculated Properties for a Xanthene Derivative

| Parameter | Description | Typical Calculated Value Range |

|---|---|---|

| Total Energy | The total electronic energy of the molecule in its ground state. | Varies based on molecule size |

| HOMO Energy | Energy of the highest occupied molecular orbital. | -5.0 to -7.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | -1.0 to -2.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | 4.0 to 5.0 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 1.0 to 3.0 Debye |

This table presents typical data ranges for xanthene derivatives and serves as an illustrative example.

For situations requiring higher accuracy, ab initio methods are employed. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles of quantum mechanics without empirical parameterization. While computationally more demanding than DFT, ab initio methods provide benchmark-quality data on electronic structure, electron correlation effects, and thermochemical properties like the enthalpy of formation. ua.pt These high-accuracy calculations are crucial for validating results from more approximate methods and for studies where precise energy differences are critical.

Mechanistic Modeling of Reaction Pathways

Computational modeling allows for the detailed exploration of chemical reaction mechanisms, providing insights that can be difficult to obtain through experimental means alone.

To understand how this compound might be synthesized or undergo further reactions, computational chemists would identify and characterize the transition states of the proposed reaction steps. A transition state represents the highest energy point along a reaction pathway. By performing calculations to locate this structure and analyzing its vibrational frequencies (a transition state has exactly one imaginary frequency), the feasibility of a reaction mechanism can be assessed. Further analysis, known as Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state correctly connects the reactants with the products.

By calculating the energies of the reactants, intermediates, transition states, and products, a comprehensive reaction energy profile can be constructed. This profile visually represents the energy changes that occur throughout a reaction, with the highest peaks corresponding to the activation energies of the transition states. A lower activation energy implies a faster reaction rate. Such profiles are instrumental in predicting the most likely synthetic pathways and for understanding the kinetics and thermodynamics that govern the formation of the target molecule.

Prediction and Interpretation of Spectroscopic Data

A significant application of computational chemistry is the prediction of spectroscopic data, which is essential for the identification and characterization of novel compounds.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence) of molecules. goums.ac.irnih.gov For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption and emission, as well as the intensities of these transitions. These theoretical spectra can be directly compared with experimental data to confirm the structure of the synthesized compound.

Furthermore, calculations of vibrational frequencies can predict the Infrared (IR) and Raman spectra. Each peak in a vibrational spectrum corresponds to a specific molecular motion (e.g., stretching or bending of bonds). By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a particular vibrational mode, providing a detailed fingerprint of the molecule's structure. Similarly, the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be computationally predicted to aid in the structural elucidation of the compound. goums.ac.ir

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Xanthene Derivative

| Spectroscopic Technique | Predicted Value | Experimental Value |

|---|---|---|

| UV-Vis λmax (nm) | 280 | 285 |

| ¹H NMR (ppm, -OCH₃) | 3.65 | 3.68 |

| ¹³C NMR (ppm, C=O) | 170.5 | 171.2 |

| IR (cm⁻¹, C=O stretch) | 1735 | 1740 |

This table is for illustrative purposes to show how theoretical data is compared with experimental findings.

Computational UV-Vis and NMR Spectral Simulation

Typically, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating UV-Vis spectra. This quantum chemical calculation predicts the electronic transitions of a molecule, which correspond to the absorption of light at specific wavelengths. For a molecule like this compound, TD-DFT calculations would identify the key π→π* and n→π* transitions responsible for its absorption bands. The calculations provide the excitation energies and oscillator strengths for each transition, which can be used to generate a theoretical spectrum. The choice of functional and basis set, as well as the inclusion of solvent effects (often using a polarizable continuum model), are crucial for achieving good agreement with experimental spectra. For other xanthene derivatives, studies have shown that TD-DFT can accurately predict their absorption maxima. goums.ac.irresearchgate.net

For the simulation of Nuclear Magnetic Resonance (NMR) spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the framework of DFT. This method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS), which is also calculated at the same level of theory. Such calculations can help in the assignment of complex experimental NMR spectra and provide insights into the electronic environment of the nuclei within the molecule. goums.ac.ir

Interactive Data Table: Representative Theoretical Spectroscopic Data for a Xanthene Derivative Note: This table is illustrative and based on typical results for xanthene derivatives, not specific to this compound.

| Parameter | Calculated Value | Method |

|---|---|---|

| λmax (UV-Vis) | ~350 nm | TD-DFT/B3LYP/6-31G(d) |

| ¹³C Chemical Shift (C=O) | ~170 ppm | GIAO/B3LYP/6-31G(d) |

| ¹³C Chemical Shift (Aromatic C) | 115-150 ppm | GIAO/B3LYP/6-31G(d) |

| ¹H Chemical Shift (Aromatic H) | 7.0-8.0 ppm | GIAO/B3LYP/6-31G(d) |

Analysis of Electronic Transitions and Orbital Interactions

The analysis of electronic transitions and orbital interactions provides fundamental insights into the photophysical properties of a molecule. For this compound, this would involve examining the nature of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

DFT calculations are used to determine the energies and spatial distributions of these orbitals. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that correlates with the chemical reactivity and the energy of the lowest electronic transition. goums.ac.ir For aromatic systems like the xanthene core, the HOMO is typically a π-orbital delocalized over the fused ring system, while the LUMO is a corresponding π*-antibonding orbital.

Analysis of the main electronic transitions predicted by TD-DFT reveals which orbital-to-orbital transitions are responsible for the observed UV-Vis absorption bands. For instance, the primary absorption band in xanthene derivatives usually corresponds to the HOMO→LUMO transition. goums.ac.ir Natural Bond Orbital (NBO) analysis can also be performed to study intramolecular charge transfer interactions and hyperconjugative effects, providing a more detailed picture of the electronic structure.

Conformational Analysis through Molecular Dynamics and Force Field Calculations

While specific molecular dynamics (MD) and force field studies on this compound are not documented in the available literature, the conformational dynamics of the core xanthene structure have been investigated. The xanthene unit is not planar but exists in a folded or "butterfly" conformation. nih.govrsc.org

Conformational analysis using molecular mechanics force fields (like AMBER, CHARMM, or CVFF) and MD simulations can be used to explore the potential energy surface of the molecule. These methods allow for the study of the flexibility of the tricyclic xanthene core and the rotational freedom of the methyl and carboxylate substituents at the C9 position. MD simulations, in particular, can model the dynamic behavior of the molecule over time in different environments (e.g., in a vacuum or in a solvent), revealing preferred conformations and the energy barriers between them. researchgate.net Such studies on related molecules have helped to understand how conformational changes can influence biological activity or material properties. For the parent compound, xanthene, high-resolution spectroscopy has elucidated the tunneling motion associated with the out-of-plane bending of the two benzene (B151609) rings. rsc.org For a related compound, Methyl 9H-xanthene-9-carboxylate, X-ray crystallography shows the xanthone (B1684191) unit is bent with a dihedral angle of 24.81° between the benzene rings. nih.gov

Interactive Data Table: Key Conformational Parameters for Xanthene Structures Note: This table presents typical parameters for the xanthene core and is not specific to this compound.

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Dihedral Angle | Angle between the two benzene rings of the xanthene core. | 20-25° |

| C9-C-O-C Torsion Angle | Torsion angle of the ester substituent. | Can vary, influences overall shape. |

Synthetic Applications and Chemical Scaffolding Potential

Methyl 9-methylxanthene-9-carboxylate as a Precursor for Complex Organic Molecules

The xanthene scaffold, the core structure of this compound, is a privileged heterocyclic motif in medicinal chemistry and materials science. nih.gov Its rigid, tricyclic framework serves as a valuable starting point for the synthesis of a wide array of more complex organic molecules. nih.gov While specific synthetic pathways originating directly from this compound are not extensively detailed in the available literature, its structure presents clear opportunities for elaboration.

Derivatization Strategies for Diversifying Xanthene Chemical Space

Diversifying the chemical space around the xanthene scaffold involves the strategic introduction of various functional groups onto the core aromatic rings and at the C9 position. These modifications are crucial for fine-tuning the physicochemical and biological properties of the resulting molecules. nih.gov

Common derivatization strategies for the xanthene core include:

Electrophilic Aromatic Substitution: The benzene (B151609) rings of the xanthene nucleus can undergo reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts acylation. These reactions introduce substituents that can profoundly alter the electronic properties of the scaffold, which is particularly important for applications in dye and sensor development. nih.govresearchgate.net

Modification of the C9 Substituents: The methyl ester group in this compound can be hydrolyzed to a carboxylic acid. This acid can then be coupled with various amines to form a library of amides, or with alcohols to form different esters, significantly expanding the range of accessible derivatives. mdpi.com

Metal-Catalyzed Cross-Coupling: For xanthene cores bearing a halogen, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. mdpi.com This allows for the attachment of a wide variety of aryl, alkyl, and amino groups, leading to a vast chemical space.

These derivatization strategies enable the systematic exploration of structure-activity relationships, facilitating the optimization of xanthene-based compounds for specific applications. nih.gov

The xanthene framework can serve as a precursor for the synthesis of ring-expanded analogues, such as dibenzo[b,f]oxepins. researchgate.net This structural transformation involves converting the central six-membered oxygen-containing ring into a seven-membered ring. Such ring expansions are significant as they lead to a different class of tricyclic systems with distinct conformational properties and biological activities.

One established method for achieving this transformation is through the ring expansion of suitable xanthene derivatives. researchgate.net Although the precise mechanisms can vary, these reactions often involve the generation of a reactive intermediate from a C9-functionalized xanthene, which then undergoes rearrangement to form the seven-membered dibenzoxepin ring. For example, derivatives of 9-(hydroxy)alkyl xanthenes can be precursors for such rearrangements. The synthesis of dibenzo[b,f]oxepine derivatives is of significant interest in medicinal chemistry, as this scaffold is found in several medicinally important compounds. researchgate.netgoogle.com

Development of Xanthene-Based Chemical Probes and Novel Dye Systems

Xanthene derivatives, such as fluorescein (B123965) and rhodamine, are among the most widely used fluorophores in chemistry and biology due to their high brightness, photostability, and tunable properties. nih.govnih.gov The xanthene scaffold of this compound is the fundamental chromophore responsible for these desirable fluorescent properties, making it a key building block for developing novel chemical probes and dye systems. nih.govglobethesis.com

The photophysical properties of xanthene dyes—including their absorption and emission wavelengths, quantum yields, and brightness—can be precisely controlled through systematic structural modifications. nih.govicrc.ac.ir Altering the electronic nature and conjugation of the xanthene core allows for the rational design of fluorophores with specific spectral characteristics. researchgate.net

Key strategies for modulating these properties include:

Substitution on the Aromatic Rings: Introducing electron-donating groups (e.g., amines) or electron-withdrawing groups (e.g., halogens) onto the xanthene rings can shift the absorption and emission spectra. researchgate.net For instance, replacing the phenolic hydroxyls of fluorescein with amino groups to form rhodamine results in a significant red-shift in both absorption and emission. nih.gov

Modification of the Bridging Atom: Replacing the central oxygen atom at the 10' position with other atoms like silicon (Si) or carbon (C) extends the π-conjugation of the system. researchgate.net This strategy has been successfully used to create dyes that absorb and emit in the far-red to near-infrared (NIR) regions, which is advantageous for in vivo imaging. researchgate.net

Pendant Ring Substitution: The nature of the substituent on the pendant aromatic ring (attached at C9) can influence the equilibrium between the fluorescent open form and a non-fluorescent, colorless spirocyclic form. nih.gov This equilibrium is a cornerstone for designing "turn-on" fluorescent probes.

The table below summarizes the effects of common structural modifications on the photophysical properties of xanthene dyes.

| Structural Modification | Effect on Xanthene Core | Impact on Photophysical Properties | Example Dye Class |

|---|---|---|---|

| Amino substitution at 3' and 6' positions | Increases electron-donating character | Red-shift in absorption/emission wavelengths; increased quantum yield | Rhodamines |

| Halogenation of the xanthene rings | Introduces electron-withdrawing groups | Red-shift in spectra; increased photostability and quantum yield | Halogenated Fluoresceins |

| Replacement of bridging oxygen with Silicon (Si) | Lowers the LUMO energy level; extends π-conjugation | Significant red-shift into far-red/NIR region | Si-Rhodamines |

| Introduction of azetidine (B1206935) rings | Rigidifies the amino groups | Increased quantum yield and overall brightness | Azetidine-substituted Rhodamines |

A key application of xanthene chemistry is the creation of environmentally responsive fluorophores, also known as "turn-on" or activatable probes. mdpi.com These molecules are designed to exhibit a significant change in their fluorescence intensity or color in response to specific environmental stimuli, such as changes in pH, polarity, or the presence of a target analyte. nih.govuri.edu

The most common design strategy for these probes relies on controlling the equilibrium between a non-fluorescent spirocyclic (lactone) form and a highly fluorescent, open quinonoid form. nih.gov The presence of a carboxylate group on the pendant ring, a feature that can be obtained from the hydrolysis of this compound, is fundamental to this mechanism. nih.gov This dynamic equilibrium is sensitive to several factors:

pH: In acidic conditions, the equilibrium often favors the closed, non-fluorescent lactone. As the pH increases, deprotonation shifts the equilibrium towards the open, fluorescent form, making these dyes excellent pH sensors.

Solvent Polarity: The equilibrium can be sensitive to the polarity of the solvent, with more polar environments often favoring the open, charged form. nih.gov

Analyte Recognition: This principle is widely exploited in designing probes for specific ions or molecules. A recognition moiety is attached to the fluorophore in a way that an interaction with the target analyte triggers the ring-opening process, leading to a "turn-on" fluorescence signal. This has been used to create probes for various species, including metal ions and thiophenols. rsc.org

By modifying the xanthene core and the pendant ring, researchers can fine-tune the sensitivity and selectivity of these responsive systems for a wide range of applications in bioimaging and chemical sensing. nih.govrsc.org

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing Methyl 9-methylxanthene-9-carboxylate, and how should data be interpreted?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the methyl and carboxylate substituents. Compare chemical shifts with structurally similar xanthene derivatives (e.g., 9-methoxyxanthene) to validate assignments .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm) and aromatic C-H stretches. Ensure absence of impurities (e.g., hydroxyl groups) that may indicate incomplete esterification .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. Cross-reference with PubChem data (CHO) for consistency .

Q. What are the critical parameters for reproducible synthesis of this compound?

- Methodological Answer :

- Reaction Conditions : Optimize temperature (typically 80–120°C) and solvent polarity (e.g., dichloromethane or DMF) to balance esterification efficiency and byproduct formation .

- Catalysts : Use Lewis acids (e.g., BF-etherate) or coupling agents (DCC/DMAP) to enhance carboxylate activation. Monitor reaction progress via TLC .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via melting point analysis and HPLC (>95% purity) .

Q. How should safety protocols be integrated into experimental design for handling this compound?

- Methodological Answer :

- Hazard Assessment : Review Safety Data Sheets (SDS) for toxicity (e.g., skin/eye irritation) and flammability. Use fume hoods and PPE (gloves, goggles) during synthesis .

- Waste Management : Neutralize acidic byproducts before disposal. Store waste in labeled, airtight containers compliant with local regulations .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental reactivity in cross-coupling or photochemical reactions .

- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability. For example, polar solvents may stabilize the planar xanthene core, altering reaction pathways .

Q. What strategies resolve contradictions between experimental and computational crystallographic data for this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) Refinement : Re-analyze single-crystal data (e.g., C–C bond lengths, torsion angles) using software like SHELX. Ensure thermal displacement parameters align with atomic vibrations .

- Symmetry Validation : Check for overlooked symmetry elements (e.g., pseudo-centers) that may simplify the unit cell. Compare with structurally analogous compounds (e.g., 9-methoxyxanthene derivatives) .

Q. How can advanced spectroscopic techniques (e.g., 2D NMR, time-resolved fluorescence) elucidate dynamic behavior in this compound solutions?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Map spatial correlations between methyl and aromatic protons to confirm substituent orientation. Detect rotational barriers in the xanthene ring .

- Time-Resolved Fluorescence : Measure excited-state lifetimes to study solvatochromic effects. Correlate with solvent polarity indices to model photophysical behavior .

Data Presentation and Analysis

Q. What statistical methods are appropriate for validating reproducibility in synthetic yields?

- Methodological Answer :

- Error Analysis : Calculate relative standard deviation (RSD) across triplicate trials. Use ANOVA to identify significant variability sources (e.g., catalyst batch, temperature fluctuations) .

- Control Experiments : Include internal standards (e.g., methyl benzoate) to normalize yield calculations and account for systemic errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.